molecular formula C11H20ClNO2 B2886730 2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride CAS No. 2361610-26-4

2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride

Cat. No.: B2886730
CAS No.: 2361610-26-4
M. Wt: 233.74
InChI Key: LYFYIIJSTWXBRS-FOKYBFFNSA-N
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Description

2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride is an organic compound of significant interest in both chemical and biological research. Structurally, it is characterized by a quinoline core modified with acetic acid and its hydrochloride salt form. The presence of a quinoline ring system, partially saturated, suggests potential pharmacological activity, making it a subject of medicinal chemistry studies.

Preparation Methods

Synthetic Routes

The synthesis of 2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride involves multiple steps:

  • Formation of the quinoline core: The initial step involves creating the quinoline core through a cyclization reaction involving aniline derivatives and carbonyl compounds.

  • Partial hydrogenation: The quinoline core undergoes partial hydrogenation to saturate specific double bonds, resulting in the octahydro-quinoline structure.

  • Acetic acid addition: The acetic acid moiety is then introduced via a nucleophilic substitution reaction.

  • Hydrochloride formation: The final step involves converting the free base into its hydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production typically scales up these synthetic steps using optimized conditions:

  • Cyclization: is performed under controlled temperatures with catalysts to increase yield.

  • Hydrogenation: employs hydrogen gas with metal catalysts such as palladium or platinum under elevated pressures.

  • Substitution reactions: use solvents and phase-transfer catalysts to enhance reaction rates.

  • Salt formation: involves precision pH control to ensure complete conversion to the hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Limited oxidation due to the stability of the partially saturated ring.

  • Reduction: Further reduction could fully saturate the quinoline ring.

  • Substitution: The acetic acid moiety allows for nucleophilic and electrophilic substitutions, potentially modifying the compound's properties.

Common Reagents and Conditions

  • Hydrogenation: Hydrogen gas, palladium/platinum catalysts.

  • Nucleophilic Substitution: Alkyl halides, acidic or basic conditions.

  • Electrophilic Substitution: Halogenation agents, Lewis acids.

Major Products

  • Fully saturated quinoline derivatives: through extensive hydrogenation.

  • Substituted acetic acid derivatives: via nucleophilic or electrophilic reactions.

Scientific Research Applications

The compound is researched for its multifaceted applications:

Chemistry

  • Catalysis: As a precursor or intermediate in the synthesis of complex organic molecules.

  • Material Science: Potential use in creating polymers with unique properties.

Biology

  • Enzyme Inhibition: Potential inhibitor for enzymes like monoamine oxidase.

  • Binding Studies: Examined for its interaction with biological macromolecules.

Medicine

  • Pharmacology: Potential therapeutic uses owing to its quinoline core, which is common in anti-malarial and anti-inflammatory drugs.

  • Drug Design: Scaffold for designing new pharmacologically active molecules.

Industry

  • Chemical Synthesis: Intermediate in the production of dyes, pigments, and other industrial chemicals.

  • Agriculture: Potential component in the synthesis of agrochemicals.

Mechanism of Action

The compound's mechanism of action often relates to its interaction with biological targets:

Molecular Targets

  • Receptors: May bind to specific receptors, altering their activity.

  • Enzymes: Acts as an inhibitor or modulator, affecting biochemical pathways.

Pathways Involved

  • Signal Transduction: Modifies signaling pathways by interacting with receptors or enzymes.

  • Metabolic Pathways: Alters the metabolism of endogenous compounds through enzyme modulation.

Comparison with Similar Compounds

Similar Compounds

  • Quinine: An anti-malarial drug with a similar quinoline core.

  • Chloroquine: Another anti-malarial with structural similarities.

  • Quinoline: The parent compound with broader applications.

Uniqueness

  • Partially Saturated Ring: Offers distinct pharmacokinetic properties.

  • Acetic Acid Moiety: Enhances solubility and reactivity, making it versatile for further modifications.

That's the lowdown on 2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride! Let me know if there’s anything specific you want to dig into further.

Properties

IUPAC Name

2-[(4aR,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-10(14)8-11-5-2-1-4-9(11)12-7-3-6-11;/h9,12H,1-8H2,(H,13,14);1H/t9-,11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFYIIJSTWXBRS-FOKYBFFNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCNC2C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@]2(CCCN[C@@H]2C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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